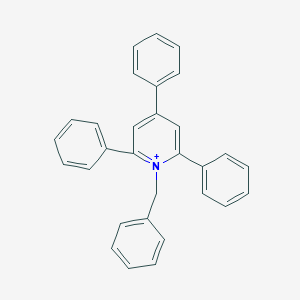![molecular formula C9H13N3O B226742 2,6-dimethyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B226742.png)
2,6-dimethyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one (referred to as DTP) is a heterocyclic compound that has been of interest to researchers due to its unique structure and potential applications in various fields of science. DTP is a fused pyrimidine-pyridine system that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
作用机制
The mechanism of action of DTP is not fully understood, but it has been suggested that it may act as a DNA intercalator or an inhibitor of topoisomerase II. These potential mechanisms of action make DTP an interesting compound for further study in the field of medicinal chemistry.
Biochemical and Physiological Effects:
DTP has been shown to have various biochemical and physiological effects, including antitumor and antiviral activities. In one study, DTP was shown to have antitumor activity against human breast cancer cells. In another study, DTP was shown to have antiviral activity against the hepatitis C virus.
实验室实验的优点和局限性
DTP has several advantages for use in lab experiments, including its easy synthesis and potential as a building block for the synthesis of other compounds. However, limitations include its potential toxicity and the need for further study to fully understand its mechanism of action.
未来方向
There are several potential future directions for the study of DTP, including its use as a drug candidate for the treatment of various diseases, its potential as a building block for the synthesis of novel materials, and its potential as a tool for the study of DNA intercalation and topoisomerase inhibition. Further studies are needed to fully understand the potential applications of DTP in these fields.
合成方法
DTP can be synthesized through various methods, including the reaction of 2,6-dimethylpyridine with ethyl cyanoacetate in the presence of sodium ethoxide, or through the reaction of 2,6-dimethylpyridine with ethyl cyanoacetate in the presence of a catalyst such as piperidine. Another method involves the reaction of 2,6-dimethyl-4-hydroxypyridine with ethyl cyanoacetate in the presence of a base such as potassium carbonate.
科学研究应用
DTP has been studied for its potential applications in various fields of science, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, DTP has been studied for its potential as a drug candidate due to its unique structure and potential mechanism of action. In organic synthesis, DTP has been used as a starting material for the synthesis of other heterocyclic compounds. In materials science, DTP has been studied for its potential as a building block for the synthesis of novel materials.
属性
产品名称 |
2,6-dimethyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
|---|---|
分子式 |
C9H13N3O |
分子量 |
179.22 g/mol |
IUPAC 名称 |
2,6-dimethyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H13N3O/c1-6-10-8-3-4-12(2)5-7(8)9(13)11-6/h3-5H2,1-2H3,(H,10,11,13) |
InChI 键 |
VVQNQUQJWNOZJV-UHFFFAOYSA-N |
手性 SMILES |
CC1=NC(=O)C2=C(N1)CCN(C2)C |
SMILES |
CC1=NC(=O)C2=C(N1)CCN(C2)C |
规范 SMILES |
CC1=NC(=O)C2=C(N1)CCN(C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B226661.png)

![{1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B226665.png)


![4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B226669.png)
![4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B226670.png)
![2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol](/img/structure/B226728.png)
![2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226737.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B226766.png)

![N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide](/img/structure/B226771.png)
